1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione
Overview
Description
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione: is a brominated derivative of 1,3,5-triazinane-2,4,6-trione. It is a heterocyclic compound with three bromine atoms attached to the nitrogen atoms of the triazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Mechanism of Action
Target of Action
It is known that this compound plays a key role in the synthesis of other organic compounds .
Mode of Action
It is generally prepared through the reaction of triazine and bromine, under high-temperature bromination conditions .
Result of Action
It is known to be an important intermediate in organic synthesis, used in the preparation of antimicrobial agents, antibiotics, dyes, and photographic sensitizers .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione. It is known that the compound can cause irritation to the skin, eyes, respiratory tract, and digestive system . Therefore, appropriate protective measures and adequate ventilation are recommended when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione can be synthesized through the bromination of 1,3,5-triazinane-2,4,6-trione. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure the selective bromination of the triazine ring.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although these are less common.
Hydrolysis: Under acidic or basic conditions, the compound can hydrolyze to form 1,3,5-triazinane-2,4,6-trione and bromide ions.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Substitution Reactions: Products include substituted triazine derivatives.
Hydrolysis: Products include 1,3,5-triazinane-2,4,6-trione and bromide ions.
Scientific Research Applications
1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione has several scientific research applications:
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized as a flame retardant in plastics and other materials due to its brominated structure.
Comparison with Similar Compounds
1,3,5-Triazinane-2,4,6-trione: The parent compound without bromine atoms.
1,3,5-Triallyl-1,3,5-triazinane-2,4,6-trione: A derivative with allyl groups instead of bromine atoms.
1,3,5-Tris-(2,3-dibromopropyl)-1,3,5-triazinane-2,4,6-trione: Another brominated derivative with different substituents.
Uniqueness: 1,3,5-Tribromo-1,3,5-triazinane-2,4,6-trione is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties
Properties
IUPAC Name |
1,3,5-tribromo-1,3,5-triazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Br3N3O3/c4-7-1(10)8(5)3(12)9(6)2(7)11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKWDCFPLNQTHSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)N(C(=O)N(C(=O)N1Br)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Br3N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60432060 | |
Record name | Tribromoisocyanuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17497-85-7 | |
Record name | Tribromoisocyanuric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17497-85-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tribromoisocyanuric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017497857 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tribromoisocyanuric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60432060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TRIBROMOISOCYANURIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L8RKK5P98Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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